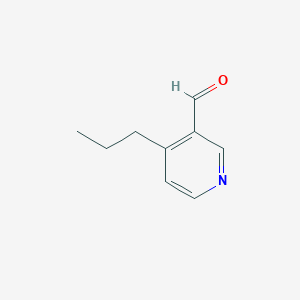

4-Propylnicotinaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

4-propylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C9H11NO/c1-2-3-8-4-5-10-6-9(8)7-11/h4-7H,2-3H2,1H3 |

InChI Key |

ZYKFURJWTQLBNY-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=NC=C1)C=O |

Canonical SMILES |

CCCC1=C(C=NC=C1)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Propylnicotinaldehyde

Established Synthetic Routes and Their Mechanistic Underpinnings

The construction of 4-Propylnicotinaldehyde can be approached by strategically assembling the substituted pyridine (B92270) core. This typically involves a sequence of reactions to introduce the required functional groups onto a pre-existing pyridine ring or building the ring from acyclic precursors.

Pyridine Ring Functionalization Approaches

The functionalization of a pyridine ring to achieve a 3,4-disubstituted pattern requires careful control of regioselectivity. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it less reactive towards electrophilic aromatic substitution compared to benzene. Direct functionalization often requires activation of the pyridine ring, for instance, by conversion to a pyridine N-oxide or a pyridinium (B92312) salt, which alters the electronic properties and directs incoming substituents. oup.com

A common strategy involves a stepwise functionalization. For example, one could start with a pyridine ring already bearing a substituent at either the 3- or 4-position and then introduce the second group. The order of introduction is critical and depends on the directing effects of the initial substituent and the chosen reaction conditions.

Aldehyde Group Introduction Methodologies

Several reliable methods exist for introducing a formyl (aldehyde) group at the C3 position of a pyridine ring that already contains a C4-propyl group.

Vilsmeier-Haack Reaction: This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org To apply this to the synthesis of this compound, an activated precursor such as 4-propylpyridine-N-oxide would be required to enhance the nucleophilicity of the pyridine ring and direct the formylation to the desired position. The initial product is an iminium ion, which is subsequently hydrolyzed to yield the aldehyde. wikipedia.org A study on the synthesis of chloronicotinaldehydes from enamides demonstrates the utility of the Vilsmeier reaction in creating formylated pyridine rings. researchgate.net

Oxidation of Alcohols: A (4-propylpyridin-3-yl)methanol precursor can be oxidized to the corresponding aldehyde. A variety of oxidizing agents can be employed for this transformation. Manganese dioxide (MnO₂) is a classic reagent used for the selective oxidation of allylic and benzylic-type alcohols to aldehydes, and its use in preparing 4-substituted 2-formylpyridine thiosemicarbazones has been documented. nih.gov

Reduction of Nitriles or Acid Derivatives: The aldehyde can be generated by the partial reduction of a nitrile (3-cyano-4-propylpyridine) or a carboxylic acid derivative (like an ester or amide). A US patent describes the synthesis of 3-ethyl-4-formylpyridine via the vapor phase interaction of 3-ethyl-4-cyanopyridine with water and formic acid over a catalyst, a method that could be adapted for the propyl analogue. google.com Another process involves the catalytic reduction of 3-cyanopyridine (B1664610) in the presence of Raney-nickel to produce nicotinaldehyde. google.com Similarly, the reduction of nicotinic acid derivatives to nicotinaldehydes is a known, though challenging, transformation that requires careful control to prevent over-reduction to the alcohol. google.com

Propyl Group Incorporation Strategies

Introducing the n-propyl group at the C4 position is a key step that can be accomplished through several established organometallic and radical-based methods.

Grignard Reactions: The reaction of Grignard reagents with pyridine or its activated derivatives is a common C-C bond-forming strategy. While direct reaction with pyridine often yields a mixture of 2- and 4-substituted products, activation of the pyridine ring can achieve high regioselectivity. oup.comrsc.org For instance, reacting pyridine with an activating agent like t-butyldimethylsilyl triflate, followed by the addition of propylmagnesium bromide, leads to the formation of a 1,4-dihydropyridine (B1200194) intermediate. This intermediate can then be easily oxidized to furnish the 4-propylpyridine (B73792). oup.com Another report describes that reacting an alkyl halide with magnesium metal in situ in pyridine solvent can produce 4-alkylpyridines, with allyl chloride specifically yielding 4-n-propylpyridine after rearrangement. rsc.org

Minisci-Type Radical Alkylation: This method involves the acid-promoted reaction of a protonated heteroarene with a radical source. To achieve C4 selectivity on a simple pyridine ring, a blocking group strategy is often necessary to prevent the typically favored C2 alkylation. A practical method utilizing a fumarate-derived blocking group allows for highly regioselective C4-alkylation of pyridines with radicals generated from carboxylic acids. nih.gov Using pentanoic acid as the radical precursor would lead to the introduction of a butyl group, and similar logic could apply for introducing a propyl group from butanoic acid.

Mechanochemical Methods: A modern approach involves the use of mechanochemically activated magnesium metal for the direct C4-H alkylation of pyridines with alkyl halides. This method offers excellent regioselectivity and tolerates a range of functional groups. organic-chemistry.orgresearchgate.net

Novel and Emerging Synthetic Pathways

Recent advances in synthetic chemistry have focused on developing more efficient, selective, and sustainable methods. These include catalytic C-H activation and approaches aligned with the principles of green chemistry.

Catalytic Approaches (e.g., Transition Metal Catalysis)

Transition-metal catalysis has revolutionized the synthesis of substituted pyridines by enabling direct C-H bond functionalization, which avoids the need for pre-functionalized starting materials. rsc.org

Nickel-Catalyzed C4-Alkylation: Nickel catalysts, in combination with a Lewis acid co-catalyst like methylaluminoxane (B55162) (MAO) or its derivatives, have been shown to selectively catalyze the addition of pyridine C-H bonds across alkenes. acs.org Using propene as the alkene substrate in such a system would directly install a propyl group at the C4 position of the pyridine ring. The regioselectivity is controlled by the choice of ligands and the Lewis acid co-catalyst.

Organoborohydride-Catalyzed Alkylation: A transition-metal-free approach utilizes a sodium triethylborohydride (NaBEt₃H) catalyst, assisted by triethylborane (B153662) (BEt₃), to achieve the C4-alkylation of pyridines with alkenes. chemistryviews.orgrsc.org This method proceeds via a Chichibabin-type mechanism and offers a regiospecific route to C4-alkylated pyridines.

The following table summarizes key catalytic systems for C4-alkylation of pyridine.

| Catalyst System | Alkyl Source | Key Features | Reference(s) |

| Ni(acac)₂ / IPr / MAD | Alkenes (e.g., Propene) | First direct C-4 selective alkylation of pyridines. | acs.org |

| NaBEt₃H / BEt₃ | Alkenes | Transition-metal-free, Chichibabin-type reaction. | chemistryviews.orgrsc.org |

| MeLi or s-BuLi | 1,1-Diborylalkanes | Regiodivergent; MeLi promotes C4-alkylation. | chemistryviews.org |

| Pyridine-coordinated Cu | Styrenes | Intramolecular rearrangement mechanism. | nih.gov |

Green Chemistry and Sustainable Synthesis Techniques

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These approaches are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form a product that contains portions of all reactants, offering high atom economy and efficiency. nih.govmdpi.com The Hantzsch pyridine synthesis, a classic MCR, condenses an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to form a dihydropyridine (B1217469), which is then oxidized to the pyridine. scirp.org By carefully selecting the starting aldehyde and β-keto-ester, it is possible to construct a pyridine ring with the desired substitution pattern in a single, efficient step. While building this compound directly might be complex, MCRs offer a powerful route to highly functionalized pyridine intermediates. jppres.com

The following table highlights some green synthesis strategies applicable to pyridine derivatives.

| Green Approach | Description | Advantages | Reference(s) |

| Multicomponent Reactions | Three or more reactants combine in a one-pot synthesis. | High atom economy, reduced waste, operational simplicity. | nih.govorganic-chemistry.org |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using mechanochemistry or neat reactants. | Reduces solvent waste, simplifies purification. | scirp.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. | Faster reaction times, higher yields, cleaner reactions. | bamu.ac.in |

| Heterogeneous Catalysis | Uses solid catalysts that are easily separated from the reaction mixture. | Catalyst recyclability, simplified product purification. | scirp.org |

Chemical Reactivity and Mechanistic Investigations of 4 Propylnicotinaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) in 4-Propylnicotinaldehyde is a primary site of chemical transformation, characterized by its electrophilic carbon atom. This electrophilicity dictates its participation in a variety of nucleophilic addition and related reactions.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the aldehyde is sp² hybridized and susceptible to attack by nucleophiles, leading to a tetrahedral intermediate. masterorganicchemistry.com This fundamental reaction opens pathways to a diverse range of products. The reactivity can be influenced by substituents on the pyridine (B92270) ring; electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, increasing the rate of addition. masterorganicchemistry.com

Nucleophilic addition is the foundational step for numerous subsequent reactions. masterorganicchemistry.com For instance, the reaction of pyridine aldehydes with organometallic reagents like Grignard or organolithium compounds is an irreversible process that leads to the formation of secondary alcohols upon acidic workup. masterorganicchemistry.com Weaker, reversible nucleophiles such as water, alcohols, and cyanide also readily add across the carbonyl double bond. masterorganicchemistry.com

Condensation reactions, which involve nucleophilic addition followed by the elimination of a small molecule (typically water), are also characteristic. Pyridine-4-carboxaldehyde, a related compound, is known to condense with pyrrole (B145914) to form tetrapyridylporphyrin. wikipedia.org It can also be utilized in the synthesis of β-unsaturated amides through coupling with N,N-disubstituted formamides. chemicalbook.com

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Nucleophile/Reagent | Expected Product with this compound |

|---|---|---|

| Hydration (reversible) | H₂O | 4-Propylpyridine-3-carbaldehyde hydrate |

| Acetal Formation (reversible) | 2x ROH, H⁺ catalyst | This compound dialkyl acetal |

| Cyanohydrin Formation (reversible) | NaCN, H⁺ | 2-Hydroxy-2-(4-propylpyridin-3-yl)acetonitrile |

| Grignard Reaction (irreversible) | 1. R-MgBr 2. H₃O⁺ | 1-(4-Propylpyridin-3-yl)-1-alkanol |

| Wittig Reaction | Ph₃P=CHR | 3-(Alk-1-en-1-yl)-4-propylpyridine |

Oxidation and Reduction Pathways

The aldehyde group exists at an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of this compound to 4-propylnicotinic acid can be achieved using a variety of oxidizing agents. Common laboratory reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The Tollens' test, which utilizes a silver-ammonia complex ([Ag(NH₃)₂]⁺), specifically oxidizes aldehydes, producing a characteristic silver mirror and the corresponding carboxylate. google.com The synthesis of pyridine-4-carboxaldehyde often involves the oxidation of the corresponding alcohol, 4-pyridinemethanol, indicating the aldehyde is susceptible to further oxidation. tandfonline.comtandfonline.com

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (4-propylpyridin-3-yl)methanol. This transformation is commonly accomplished using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, typically in an alcoholic solvent. masterorganicchemistry.comgoogle.com For a more potent option, lithium aluminum hydride (LiAlH₄) can be employed, which will also reduce other functional groups if present. masterorganicchemistry.comgoogle.com Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd, Pt, or Ni) is another effective method for reducing aldehydes to alcohols.

Table 2: Common Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Expected Product |

|---|---|---|

| Oxidation | KMnO₄ or CrO₃/H₂SO₄ | 4-Propylnicotinic acid |

| Oxidation (Tollens') | Ag₂O, NH₄OH | 4-Propylnicotinate |

| Reduction | NaBH₄, CH₃OH | (4-Propylpyridin-3-yl)methanol |

| Reduction | 1. LiAlH₄, Et₂O 2. H₃O⁺ | (4-Propylpyridin-3-yl)methanol |

Formation of Imines and Related Derivatives (e.g., Schiff Bases)

This compound readily reacts with primary amines in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. wikipedia.orgchemicalbook.commasterorganicchemistry.com This reversible reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. gcwgandhinagar.com Subsequent protonation of the hydroxyl group and elimination of water yields the C=N double bond of the imine. gcwgandhinagar.com The reaction's rate is pH-dependent, often optimal under weakly acidic conditions (pH 4-5). gcwgandhinagar.com

This reactivity extends to other amine-related nucleophiles. For example, reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime, and reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces hydrazones. These derivatives are often stable, crystalline solids useful for characterization.

Studies on pyridine-4-aldehyde have detailed the rates and equilibrium constants for its imine formation with various amino acids, highlighting the biological relevance of this reaction. nih.govscilit.com

Table 3: Formation of Imines and Related Derivatives

| Reagent (R'-NH₂) | Derivative Type | Product Structure |

|---|---|---|

| Primary Amine (R'-NH₂) | Imine (Schiff Base) | 4-Propyl-N-(4-propylpyridin-3-ylmethylene)aniline (example with aniline) |

| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |

| Hydrazine (H₂NNH₂) | Hydrazone | This compound hydrazone |

Reactivity of the Pyridine Nucleus

The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. This property significantly influences its susceptibility to substitution reactions, making it resistant to electrophilic attack but activated towards nucleophilic attack.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult and requires harsh reaction conditions. youtube.com The nitrogen atom deactivates the ring towards attack by electrophiles, particularly at the C-2, C-4, and C-6 positions, by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion which is even more strongly deactivated. youtube.com

When substitution does occur, it is highly regioselective, favoring the C-3 (and C-5) position. quora.com In this compound, the situation is complex due to the competing directing effects of the substituents. The propyl group at C-4 is an activating, ortho-, para-director. The aldehyde group at C-3 is a deactivating, meta-director.

Nitrogen's influence: Deactivates the entire ring, especially positions 2 and 6. Directs incoming electrophiles to position 3 (and 5).

Propyl group's influence: Activates the ring and directs to its ortho positions (C-3 and C-5).

Aldehyde group's influence: Deactivates the ring and directs to its meta positions (C-5).

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the nitrogen (C-2 and C-4/C-6). gcwgandhinagar.comstackexchange.comyoutube.com The nitrogen atom can effectively stabilize the negative charge of the anionic Meisenheimer-type intermediate formed during the reaction. stackexchange.com

In this compound, the C-2 and C-6 positions are activated towards nucleophilic attack by the ring nitrogen. The electron-withdrawing aldehyde group at C-3 further enhances the ring's electrophilicity. For a nucleophile to substitute a group on the ring, a good leaving group (such as a halide) must be present at an activated position. If such a leaving group were present at the C-2 or C-6 position of the this compound scaffold, it would be readily displaced by strong nucleophiles like alkoxides, amides, or thiolates.

A classic example of NAS on pyridine is the Chichibabin reaction, where pyridine reacts with sodium amide (NaNH₂) to introduce an amino group, typically at the C-2 position, with the expulsion of a hydride ion. youtube.com For this compound, this reaction would be expected to yield 2-amino-4-propylnicotinaldehyde.

Table 4: Predicted Regioselectivity in Aromatic Substitution

| Reaction Type | Reagent | Expected Major Product Site | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | C-5 | Position is meta to the deactivating aldehyde and ortho to the activating propyl group; least deactivated position by ring nitrogen. |

Metal Coordination and Complexation Studies

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential ligand for coordination with metal ions. The formation of metal complexes can significantly alter the electronic properties and reactivity of the molecule. While no specific studies on the metal coordination of this compound were identified, the behavior of the closely related compound, 4-propylpyridine (B73792), provides valuable insights.

Pyridine and its derivatives are well-known to form complexes with a variety of transition metals. pipzine-chem.com The basicity of the pyridine nitrogen allows it to act as a σ-donor. The electronic and steric effects of the substituents on the pyridine ring influence the stability and structure of the resulting metal complexes. In the case of this compound, both the propyl and the aldehyde groups would exert electronic effects on the pyridine ring, which would, in turn, affect its coordination properties. The aldehyde group, being electron-withdrawing, would be expected to decrease the basicity of the pyridine nitrogen compared to 4-propylpyridine.

Table 1: Predicted Coordination Behavior of this compound with Various Metal Ions (Hypothetical)

| Metal Ion | Expected Coordination Geometry | Potential Research Focus |

| Cu(II) | Square Planar or Octahedral | Catalytic applications in oxidation reactions |

| Pd(II) | Square Planar | Cross-coupling reactions |

| Ag(I) | Linear or Tetrahedral | Antimicrobial studies |

| Fe(III) | Octahedral | Magnetic properties and redox activity |

| Zn(II) | Tetrahedral | Lewis acid catalysis |

This table is hypothetical and based on the general coordination chemistry of pyridine derivatives.

Reactivity of the Propyl Side Chain

The propyl group attached to the pyridine ring is an alkyl side chain that can undergo various chemical transformations.

The benzylic-like position of the carbon atom of the propyl group attached directly to the pyridine ring is susceptible to certain reactions. Due to the influence of the aromatic pyridine ring, the C-H bonds at this position are weaker than those in a typical alkane.

One of the most common reactions of alkyl side chains on aromatic rings is oxidation. youtube.com Strong oxidizing agents can oxidize the alkyl group. For instance, reactions of alkylpyridines can lead to the formation of carboxylic acids. youtube.com The reaction of 4-propylpyridine with a strong oxidizing agent would be expected to yield pyridine-4-carboxylic acid. It is plausible that this compound would undergo a similar reaction, although the aldehyde group might also be susceptible to oxidation.

Another potential functionalization is halogenation at the benzylic position via radical mechanisms. However, the selectivity of such reactions can be challenging to control.

Table 2: Potential Functionalization Reactions of the Propyl Group in this compound

| Reaction Type | Reagents | Expected Product |

| Oxidation | Strong oxidizing agent (e.g., KMnO4) | Pyridine-3,4-dicarboxylic acid |

| Radical Halogenation | N-Bromosuccinimide (NBS), light | 4-(1-Bromopropyl)nicotinaldehyde |

This table presents hypothetical reactions based on the known reactivity of alkyl-substituted pyridines.

Advanced Mechanistic Elucidations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria. While no specific kinetic or thermodynamic data for reactions of this compound have been found, studies on related pyridine derivatives can offer a basis for estimation. For example, the metalation of pyridine is a reaction where kinetic and thermodynamic control can lead to different products. acs.org

Table 3: Hypothetical Kinetic vs. Thermodynamic Products in a Reaction of this compound

| Reaction Condition | Favored Product Type | Rationale |

| Low Temperature, Strong non-nucleophilic base | Kinetic Product | Deprotonation at the most accessible acidic proton, likely the formyl proton. |

| High Temperature, Weaker base | Thermodynamic Product | Formation of the most stable carbanion or subsequent product. |

This table is illustrative and based on general principles of kinetic and thermodynamic control in organic reactions. youtube.com

Isotope effect studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step and the nature of transition states. nih.gov This involves replacing an atom in the reactant with one of its heavier isotopes and measuring the effect on the reaction rate. For instance, a primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken in the rate-determining step.

In the context of this compound, deuterium (B1214612) labeling could be employed to study various reactions. For example, to investigate the mechanism of the Cannizzaro reaction of the aldehyde group, one could synthesize this compound with the aldehyde hydrogen replaced by deuterium (this compound-d1). A significant kinetic isotope effect (kH/kD > 1) would suggest that the cleavage of the C-H (or C-D) bond is involved in the rate-determining step.

Similarly, studying the acid-base equilibria of deuterated pyridines can provide insights into the electronic environment of the nitrogen atom. rsc.org

Table 4: Potential Isotope Effect Studies for this compound

| Reaction | Isotopic Labeling | Expected Information from Isotope Effect |

| Aldehyde Reduction | Replacement of formyl hydrogen with deuterium | Insight into the mechanism of hydride transfer. |

| Side-chain Oxidation | Replacement of benzylic hydrogens with deuterium | Determination if C-H bond cleavage is the rate-determining step. |

| Metalation | Use of a deuterated solvent (e.g., D2O) | Information on the role of solvent in the reaction mechanism. |

This table outlines hypothetical experiments to probe reaction mechanisms involving this compound.

4 Propylnicotinaldehyde As a Strategic Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The structural framework of 4-propylnicotinaldehyde makes it an adept starting material for the elaboration of various heterocyclic systems, particularly those centered around the pyridine (B92270) core.

The aldehyde functionality of this compound is the primary site for derivatization, allowing for its conversion into a multitude of other functional groups. Standard organic transformations can be employed to generate a diverse library of pyridine analogues. For instance, oxidation of the aldehyde would yield the corresponding carboxylic acid, 4-propylnicotinic acid, a valuable precursor for amides and esters. Conversely, reduction would afford 4-propylpyridin-3-yl)methanol, which can be further functionalized.

The aldehyde can also participate in condensation reactions with a variety of nucleophiles. Reaction with primary amines would lead to the formation of Schiff bases, which can be subsequently reduced to secondary amines. This approach provides a straightforward route to a range of N-substituted aminomethylpyridines. Similarly, condensation with active methylene (B1212753) compounds, such as malonates or nitroalkanes, can be utilized to extend the carbon chain and introduce new functionalities.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Oxidizing Agent (e.g., KMnO4) | 4-Propylnicotinic acid | Oxidation |

| This compound | Reducing Agent (e.g., NaBH4) | (4-Propylpyridin-3-yl)methanol | Reduction |

| This compound | Primary Amine (R-NH2) | N-((4-Propylpyridin-3-yl)methylene)alkanamine | Condensation (Schiff Base Formation) |

| This compound | Malonic Acid | 3-(4-Propylpyridin-3-yl)acrylic acid | Knoevenagel Condensation |

This compound can serve as a key building block for the construction of fused heterocyclic systems, where the pyridine ring is annulated with another ring. This is often achieved by first introducing a side chain that can participate in an intramolecular cyclization reaction. For example, a Knoevenagel condensation with a suitable active methylene compound could be the initial step. The resulting product could then undergo a cyclization reaction to form a fused ring system.

Another strategy involves the conversion of the aldehyde to a group that can participate in a cycloaddition reaction. For instance, the aldehyde could be converted to an alkyne, which could then undergo a [4+2] cycloaddition with a suitable diene to construct a fused six-membered ring. The specific reaction pathways and resulting fused ring systems would be highly dependent on the nature of the reactants and the reaction conditions employed. The synthesis of pyrrolopyrazinones, for example, can be achieved through the fusion of pyrrole (B145914) and diketopiperazine ring systems. nih.gov

Building Block for Complex Molecular Architectures

The inherent functionality of this compound makes it a valuable component in the assembly of more elaborate and complex molecules, including those with significant biological or material science applications.

In the realm of total synthesis, small, functionalized building blocks are often required to construct specific fragments of a larger target molecule. This compound could potentially serve this purpose. The pyridine moiety is a common feature in many natural products and pharmaceutically active compounds. nih.gov The ability to introduce a 4-propyl-substituted pyridine ring at a specific stage of a synthetic sequence could be highly advantageous. The aldehyde group provides a reactive handle for coupling with other fragments of the target molecule. For instance, it could undergo a Wittig reaction to form a carbon-carbon double bond or be used in an aldol (B89426) reaction to create a new stereocenter. The total synthesis of complex molecules like aspidophytine (B1246401) often relies on the strategic disconnection of the target into smaller, more manageable synthons. youtube.com

The pyridine ring is a well-established scaffold in the design of both fine chemicals and agrochemicals. researchgate.netnih.gov The substitution pattern on the pyridine ring can significantly influence the biological activity and physical properties of the resulting compound. This compound provides a pre-functionalized pyridine ring that can be readily incorporated into larger molecular frameworks. For example, the aldehyde could be used to synthesize pyrimidine-based analogues, a class of compounds with broad applications in medicinal chemistry and agriculture. jchemrev.com The synthesis of new agrochemicals often involves the structural modification of existing active ingredients to improve their efficacy and environmental profile. researchgate.net

| Application Area | Potential Role of this compound | Example Transformation |

| Fine Chemicals | Intermediate for dyes, fragrances, and specialty polymers. | Condensation with aromatic amines to form colored Schiff bases. |

| Agrochemicals | Precursor for herbicides, insecticides, and fungicides. | Derivatization to form pyridyl ethers or thioethers. |

Role in Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation. 20.210.105frontiersin.org These reactions are highly efficient and atom-economical. The presence of both an aldehyde and a pyridine ring in this compound makes it an ideal candidate for participation in such reactions.

In a multicomponent reaction, this compound could act as the aldehyde component, reacting with an amine, a carboxylic acid, and an isocyanide in a Ugi reaction, for example. nih.govbeilstein-journals.org This would lead to the rapid assembly of a complex, peptide-like molecule containing the 4-propylpyridine (B73792) moiety. Similarly, in a Hantzsch dihydropyridine (B1217469) synthesis, it could serve as the aldehyde component, reacting with a β-ketoester and ammonia (B1221849) to form a dihydropyridine ring.

In the context of cascade reactions, the initial reaction at the aldehyde group could trigger a subsequent intramolecular reaction involving the pyridine ring or the propyl substituent. This could lead to the formation of intricate polycyclic structures in a highly controlled manner. The development of novel cascade and multicomponent reactions is a vibrant area of research, and versatile building blocks like this compound are essential for expanding the scope of these powerful synthetic tools. 20.210.105nih.govmdpi.com

Advanced Derivatization Strategies for Analytical Research of 4 Propylnicotinaldehyde

Derivatization for Enhanced Chromatographic Separation (e.g., GC, LC)

Derivatization is frequently employed to improve the chromatographic behavior of analytes by increasing volatility for Gas Chromatography (GC) or altering polarity for Liquid Chromatography (LC), leading to better peak shape, resolution, and retention characteristics. nih.gov

Silylation is a common derivatization method, particularly for GC analysis, that replaces active hydrogen atoms in polar functional groups with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.blog While most effective for hydroxyl, amine, and thiol groups, it can also be applied to enolizable aldehydes. The process generally increases the volatility and thermal stability of the compound, making it more amenable to GC analysis. For 4-Propylnicotinaldehyde, silylation would target the enol form of the aldehyde.

The reaction typically involves a silylating agent and is often conducted in an aprotic solvent like pyridine (B92270), which can also act as a catalyst. phenomenex.blogresearchgate.netchromforum.org Common silylating reagents vary in their reactivity.

Table 1: Common Silylating Reagents for GC Analysis

| Reagent Name | Abbreviation | Key Characteristics |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, volatile byproducts. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most reactive silylating agent for TMS derivatization. rsc.org |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents to enhance reactivity, especially for sterically hindered groups. phenomenex.blog |

The choice of reagent depends on the specific requirements of the analysis and the nature of the analyte. For successful analysis of silylated compounds, it is recommended to use low-polarity or moderately polar siloxane-based GC columns and to avoid phases with hydroxyl groups that could react with the derivatizing agent. phenomenex.blog

Acylation involves the introduction of an acyl group (R-C=O) into a molecule. In the context of this compound, acylation primarily occurs at the pyridine nitrogen atom. Pyridine and its derivatives react with acyl halides and anhydrides to form N-acylpyridinium salts. quimicaorganica.orgacs.org This transformation is a key step in catalysts like 4-(dimethylamino)pyridine (DMAP) and serves to "activate" the pyridine ring. acs.orgreddit.com

This derivatization fundamentally changes the polarity and chemical nature of the molecule. The resulting pyridinium (B92312) salt is ionic and non-volatile, making it unsuitable for GC but highly suitable for LC analysis, often improving peak shape and retention on reversed-phase columns. The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the electrophilic carbonyl carbon of the acylating agent. quimicaorganica.org

Alkylation introduces an alkyl group into a molecule. For pyridine compounds, C-H alkylation is a significant transformation for creating derivatives with altered chromatographic properties. Direct alkylation of the pyridine ring, particularly at the C4 position, is a well-established strategy. acs.orgnih.gov While this compound already has a propyl group at C4, further functionalization or alkylation at other positions (C2) can be achieved.

Methods for alkylation include:

Minisci Reaction: A radical-based reaction that allows for the introduction of alkyl groups onto electron-deficient heterocycles like pyridine. nih.gov

Organometallic Reagents: The use of alkyllithium reagents can achieve regioselective alkylation, with conditions dictating whether C2 or C4 substitution occurs. acs.org

Additionally, alkylation can occur at the nitrogen atom using alkyl halides, forming a stable, positively charged pyridinium salt. quimicaorganica.org Similar to acylation, N-alkylation increases the polarity of the molecule, making it more suitable for LC analysis.

One of the most effective and widely used derivatization strategies for aldehydes and ketones is the reaction with α-effect nucleophiles like hydroxylamines and hydrazines to form oximes and hydrazones, respectively. nih.gov This reaction targets the carbonyl group of this compound, forming a stable C=N bond and eliminating a molecule of water. nih.gov

This derivatization is highly valuable for several reasons:

Improved Stability: The resulting imine derivatives are generally more stable than the parent aldehyde.

Enhanced Detectability: By choosing a derivatizing reagent with a chromophore or fluorophore, the sensitivity of UV or fluorescence detection in HPLC can be dramatically increased. nih.gov

Chromatographic Enhancement: The derivatives often exhibit improved chromatographic behavior.

A classic and highly effective reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyls to form 2,4-dinitrophenylhydrazones. nih.govresearchgate.net These derivatives are brightly colored and strongly absorb UV light, making them ideal for HPLC-UV analysis. nih.gov

Table 2: Reagents for Oxime and Hydrazone Formation

| Reagent Class | Reagent Example | Derivative Formed | Analytical Advantage |

|---|---|---|---|

| Hydrazines | 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Strong chromophore for HPLC-UV detection. nih.govresearchgate.net |

| Hydroxylamines | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | Introduces an electrophoric group for sensitive Electron Capture Detection (ECD) in GC. nih.gov |

Derivatization for Mass Spectrometric Analysis Enhancement

For mass spectrometry (MS), derivatization aims to introduce functionalities that improve ionization efficiency, direct fragmentation into characteristic patterns, and shift the mass-to-charge ratio (m/z) to a region with less background interference. nih.gov

Electrospray ionization (ESI) is a soft ionization technique ideal for polar and ionic compounds. Derivatization strategies for ESI-MS focus on introducing a permanently charged group or a moiety that is easily protonated or deprotonated. semanticscholar.org

For this compound, several approaches can be used:

N-Alkylation/Acylation: As discussed previously, the reaction of the pyridine nitrogen with an alkyl halide or acyl halide creates a permanently charged N-alkyl or N-acyl pyridinium salt. quimicaorganica.org This pre-charged derivative is highly sensitive in positive-ion ESI-MS.

Derivatization with Charged Hydrazines: The aldehyde functional group can be targeted with specialized hydrazine (B178648) reagents that contain a pre-charged moiety. Reagents such as Girard's Reagent P (1-(carboxymethyl)pyridinium chloride hydrazide) or 2-hydrazino-1-methylpyridine (HMP) react with the aldehyde to form a hydrazone that contains a fixed positive charge. semanticscholar.org Derivatization with HMP has been shown to increase the detection sensitivity of carbonyls by as much as 1000-fold. semanticscholar.org

Derivatization with Proton-Affinitive Moieties: Introducing a group with high proton affinity, such as another pyridine ring, can significantly enhance signal intensity in positive-ion ESI-MS. Reacting this compound with a reagent like 2-hydrazinopyridine (B147025) (2-HP) introduces a second basic site that is readily protonated. semanticscholar.org Similarly, derivatization with reagents used for hydroxysteroids, such as nicotinoyl chloride (after reduction of the aldehyde to an alcohol), can introduce a pyridine-carboxylate ester, which shows excellent ESI-MS response. nih.gov

These strategies effectively tag the this compound molecule, making it highly responsive to ESI-MS analysis and enabling sensitive and specific quantification in complex matrices.

Table 3: Derivatization Reagents for ESI-MS Enhancement

| Reagent | Target Functional Group | Introduced Moiety | Advantage for ESI-MS |

|---|---|---|---|

| Alkyl Halides | Pyridine Nitrogen | Quaternary Pyridinium Salt | Permanent positive charge for high sensitivity in positive-ion mode. quimicaorganica.org |

| Girard's Reagent P/T | Aldehyde | Quaternary Ammonium Hydrazone | Introduces a permanent positive charge. semanticscholar.org |

| 2-Hydrazino-1-methylpyridine (HMP) | Aldehyde | Pyridinium Hydrazone | Introduces a permanent positive charge, significantly increasing sensitivity. semanticscholar.org |

| 2-Hydrazinopyridine (2-HP) | Aldehyde | Pyridyl Hydrazone | Introduces a highly basic site that is easily protonated. semanticscholar.org |

Derivatization for Negative Chemical Ionization Mass Spectrometry (NCI-MS)

Negative Chemical Ionization (NCI) mass spectrometry is an analytical technique renowned for its high sensitivity in detecting electrophilic compounds, which are molecules that can readily capture thermal electrons. nih.govzendy.iodntb.gov.uaamerican.edu While this compound possesses a carbonyl group, its inherent electron affinity is not sufficient for optimal analysis by NCI-MS. To overcome this limitation and leverage the sensitivity of the NCI technique, a derivatization strategy is employed. nih.govnih.gov This involves chemically modifying the aldehyde to introduce a highly electrophilic moiety, thereby significantly enhancing its detectability. american.eduresearchgate.net

For aldehydes, the most prevalent and effective derivatization agent for NCI-MS analysis is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). nih.govresearchgate.netnih.gov This reagent reacts with the carbonyl group of this compound to form a stable O-(2,3,4,5,6-Pentafluorobenzyl)oxime derivative. nih.govresearchgate.net The reaction, which is typically conducted under controlled pH conditions, specifically targets the aldehyde functional group.

The core of this strategy lies in the introduction of the pentafluorobenzyl (PFB) group. This group is exceptionally electrophilic due to the presence of five fluorine atoms, which are highly electronegative. The resulting derivative, this compound O-(2,3,4,5,6-pentafluorobenzyl)oxime, can efficiently capture an electron during the NCI process. This leads to the formation of abundant negative ions, which dramatically increases the sensitivity of the analysis, allowing for detection at trace or ultra-trace levels. researchgate.netresearchgate.net

In the mass spectrometer, the PFB-oxime derivatives exhibit characteristic fragmentation patterns that are ideal for selective and quantitative analysis. nih.gov Often, the analysis is performed using selected ion monitoring (SIM) to enhance specificity and sensitivity. nih.gov A common approach is to monitor the molecular anion [M]⁻ or a prominent fragment ion, such as the [M-181]⁻ ion, which corresponds to the loss of the pentafluorobenzyl radical. american.edu This targeted approach minimizes background interference and allows for precise quantification of the original aldehyde. researchgate.net The derivatization with PFBHA followed by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) is a robust and widely adopted method for the sensitive determination of aldehydes in complex matrices. nih.govnih.gov

Table 1: Derivatization of this compound for NCI-MS Analysis

| Parameter | Description |

| Analyte | This compound |

| Derivatizing Reagent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) |

| Resulting Derivative | This compound O-(2,3,4,5,6-pentafluorobenzyl)oxime |

| Chemical Reaction | Oximation |

| Purpose of Derivatization | To introduce a highly electrophilic pentafluorobenzyl (PFB) group. |

| Analytical Advantage | Significantly enhances electron capture efficiency, making the derivative highly sensitive to NCI-MS detection. nih.govresearchgate.net |

| Commonly Monitored Ions | Molecular anion [M]⁻ or fragment ion [M-181]⁻. american.edu |

Spectroscopic and Computational Investigations of 4 Propylnicotinaldehyde

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques provide an empirical basis for understanding molecular structure and dynamics by probing the interaction of molecules with electromagnetic radiation. rsc.org

High-Resolution NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. emerypharma.com For 4-Propylnicotinaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals.

Two-dimensional NMR techniques are particularly powerful for resolving complex structures by spreading signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule. This would clearly show the correlations between the protons on the propyl chain (CH₂-CH₂-CH₃) and the couplings between the aromatic protons on the pyridine (B92270) ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.org It allows for the unambiguous assignment of each carbon atom by linking it to its attached proton(s). For example, the carbon of the aldehyde group would be distinguished by its correlation with the aldehydic proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-4 bonds) between protons and carbons, which is crucial for piecing together the molecular framework, such as connecting the propyl group to the pyridine ring at the C4 position. wikipedia.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on standard chemical shift ranges for substituted pyridines and aldehydes. Actual experimental values may vary.

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|---|

| CHO | Aldehyde | ~10.1 | ~193 | Deshielded due to electronegative oxygen. |

| H-2, H-6 | Aromatic CH | ~8.7 | ~151 | Alpha to ring nitrogen. |

| H-5 | Aromatic CH | ~7.5 | ~122 | Beta to ring nitrogen. |

| C4-CH₂ | Propyl | ~2.7 | ~35 | Benzylic-like position, attached to the ring. |

| CH₂-CH₂-CH₃ | Propyl | ~1.7 | ~24 | Middle methylene (B1212753) group. |

| CH₃ | Propyl | ~0.9 | ~14 | Terminal methyl group. |

Solid-State NMR (ssNMR) can be employed to study the compound in its solid or crystalline form, which is particularly useful for systems that are insoluble or form complex matrices. rsc.orgresearchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solids. For pyridinecarboxaldehyde derivatives, ssNMR combined with 2D experiments has been used to study the chemical environment and connectivity in metal complexes, demonstrating its utility in analyzing structural changes that occur in the solid phase. rsc.orgresearchgate.networktribe.com

Vibrational Spectroscopy (FT-IR, Raman) for Structural Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice-versa. spectroscopyonline.com This dual analysis provides a comprehensive vibrational fingerprint of the molecule. cdnsciencepub.com

For this compound, key vibrational modes would include:

C=O Stretch: A strong, characteristic band for the aldehyde carbonyl group is expected in the IR spectrum, typically around 1700-1710 cm⁻¹.

Aromatic Ring Vibrations: The pyridine ring will exhibit several characteristic C=C and C=N stretching vibrations, typically in the 1400-1600 cm⁻¹ region. nih.gov

C-H Vibrations: This includes aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the propyl group just below 3000 cm⁻¹.

Propyl Group Bending: Bending and rocking vibrations for the CH₂ and CH₃ groups will appear in the fingerprint region (below 1500 cm⁻¹).

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong | Strong |

| Aldehyde C-H Stretch | 2720 - 2820 | Medium/Weak | Medium |

| C=O Stretch (Aldehyde) | 1700 - 1715 | Strong | Medium |

| Aromatic C=C, C=N Stretch | 1400 - 1610 | Strong/Medium | Strong/Medium |

| CH₂/CH₃ Bending | 1375 - 1470 | Medium | Medium |

| Ring Breathing/Deformation | 800 - 1000 | Medium | Strong |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS Fragmentation Pathways)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. nih.gov For this compound (C₉H₁₁NO), the exact mass can be calculated with high precision, confirming its molecular formula.

The expected fragmentation would likely involve:

Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the bond between the first and second carbon of the propyl chain (β-cleavage), leading to the loss of an ethyl radical (•C₂H₅) and formation of a stable tropylium-like ion or a pyridylmethyl cation at m/z 120.

Loss of Aldehyde Group: Fragmentation could also involve the loss of the formyl radical (•CHO) or carbon monoxide (CO).

Ring Fragmentation: At higher energies, the pyridine ring itself can fragment.

Table 3: Predicted High-Resolution Mass and MS/MS Fragments for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₉H₁₂NO]⁺ | 150.0913 | Protonated Molecular Ion |

| [M]⁺• | [C₉H₁₁NO]⁺• | 149.0835 | Molecular Ion (EI) |

| [M-C₂H₅]⁺ | [C₇H₆NO]⁺ | 120.0444 | Loss of ethyl radical from propyl chain |

| [M-CHO]⁺ | [C₈H₁₁N]⁺ | 121.0886 | Loss of formyl radical (from M⁺•) |

| [Pyridine-CH₂]⁺ | [C₆H₆N]⁺ | 92.0495 | Further fragmentation after propyl loss |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov By diffracting X-rays off a single crystal, one can generate an electron density map and build an atomic model of the molecule. mdpi.com This provides unambiguous data on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

Although a crystal structure for this compound has not been reported, analysis of similar structures in the Cambridge Structural Database reveals likely interactions. rsc.org One would expect to find intermolecular forces such as C-H···O hydrogen bonds involving the aldehyde oxygen and protons from the pyridine ring or propyl chain. Furthermore, π-π stacking interactions between the pyridine rings are common in such aromatic compounds and would likely influence the crystal packing. rsc.org Obtaining a crystal structure would provide definitive proof of the molecular geometry and its arrangement in the solid state.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to predict and interpret the properties of molecules, complementing experimental findings. nih.gov

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for a molecule, yielding information about its electronic structure, geometry, and energy. acs.orgcp2k.org

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic properties of a molecule based on its electron density. youtube.com For this compound, DFT calculations (e.g., using the B3LYP functional) could be used to:

Optimize the molecular geometry to find the most stable conformation. ijcce.ac.ir

Calculate theoretical vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra to aid in peak assignment. researchgate.netresearchgate.net

Determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and electronic transition energies. ijcce.ac.ir

Ab Initio Methods: These methods are based on first principles without using experimental parameters. rsc.org While computationally more intensive, methods like Møller-Plesset perturbation theory (e.g., MP2) can provide highly accurate calculations of interaction energies, such as those involved in hydrogen bonding or other non-covalent interactions within the crystal structure. rsc.org

Table 4: Information Obtainable from Quantum Chemical Calculations for this compound

| Property | Computational Method | Significance |

|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP) | Provides bond lengths, bond angles, and dihedral angles of the lowest energy conformer. |

| Vibrational Frequencies | DFT (e.g., B3LYP) | Predicts IR and Raman spectra to aid in experimental assignments. researchgate.net |

| NMR Chemical Shifts | DFT (e.g., GIAO method) | Predicts ¹H and ¹³C NMR spectra for comparison with experimental data. |

| Electronic Properties | DFT, Ab Initio | Calculates HOMO/LUMO energies, molecular electrostatic potential (MEP), and dipole moment to understand reactivity. |

| Interaction Energies | Ab Initio (e.g., MP2, CCSD(T)) | Quantifies the strength of intermolecular forces like hydrogen bonds and π-stacking. rsc.org |

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound, a pyridine derivative with a propyl group at the 4-position and an aldehyde at the 3-position, is determined by the rotational freedom around the single bonds within its structure. Specifically, rotation around the C3-Cα bond (connecting the pyridine ring to the aldehyde group) and the C4-Cβ bond (connecting the pyridine ring to the propyl group), as well as rotations within the propyl chain itself, give rise to various conformers with distinct potential energies.

A systematic conformational analysis, typically employing computational methods such as molecular mechanics or quantum chemical calculations, is essential to identify the stable conformers and to map the potential energy surface. The study of these different three-dimensional arrangements and their associated energy levels helps in understanding the molecule's stability and reactivity. The relative stabilities of these conformers are influenced by a combination of steric and electronic effects.

The potential energy landscape of a molecule provides a map of all possible conformations and the energy barriers that separate them. For this compound, this landscape would illustrate the low-energy valleys corresponding to stable conformers and the higher-energy transition states that represent the barriers to rotation between these conformers. The global minimum on this landscape corresponds to the most stable conformation of the molecule. Understanding the energy landscape is crucial for predicting the dominant conformations at a given temperature and for elucidating the pathways of conformational interconversion.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C3-Cα-H) | Dihedral Angle (C3-C4-Cβ-Cγ) | Relative Energy (kcal/mol) |

| A | 0° | 180° (anti) | 0.00 |

| B | 180° | 180° (anti) | 1.20 |

| C | 0° | 60° (gauche) | 0.85 |

| D | 180° | 60° (gauche) | 2.05 |

Note: This table is hypothetical and for illustrative purposes only. Actual values would require specific computational studies.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating the reaction mechanisms involving this compound. For instance, the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol can be modeled to understand the step-by-step molecular transformations. Reaction pathway modeling involves identifying the sequence of elementary steps that connect reactants to products.

A critical aspect of this modeling is the characterization of transition states. A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on that pathway. By locating and characterizing the transition state, chemists can calculate the activation energy of the reaction, which is a key determinant of the reaction rate. Computational methods such as Density Functional Theory (DFT) are commonly used to optimize the geometries of reactants, products, and transition states and to calculate their energies.

For a hypothetical reaction, such as the nucleophilic addition to the carbonyl carbon of this compound, computational modeling would involve:

Locating the stationary points: This includes the reactant complex (this compound and the nucleophile), the transition state, and the product.

Frequency analysis: This is performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species.

Spectroscopic Property Prediction from First Principles

Ab initio or first-principles quantum chemical methods allow for the prediction of various spectroscopic properties of this compound without prior experimental data. These methods solve the Schrödinger equation for the molecule to determine its electronic structure and, from that, derive its spectroscopic characteristics.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies and their corresponding intensities. These calculations are typically performed using methods like DFT. The predicted spectrum can aid in the interpretation of experimental IR data by assigning specific vibrational modes to the observed absorption bands. For this compound, key vibrational modes would include the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and the propyl group, and various ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei in the molecule. These predictions are based on calculating the magnetic shielding tensors for each nucleus. By comparing the calculated chemical shifts with experimental data, one can confirm the molecular structure and assign the resonances in the NMR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. For this compound, the predicted UV-Vis spectrum would show transitions characteristic of the pyridine ring and the carbonyl group.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| IR Spectroscopy | Carbonyl Stretch (ν_C=O) | ~1705 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon (δ_C=O) | ~192 ppm |

| ¹H NMR | Aldehyde Proton (δ_CHO) | ~10.1 ppm |

| UV-Vis Spectroscopy | λmax (n→π) | ~310 nm |

| UV-Vis Spectroscopy | λmax (π→π) | ~265 nm |

Note: This table is hypothetical and for illustrative purposes only. Actual values would require specific computational studies.

Emerging Research Frontiers and Future Directions in 4 Propylnicotinaldehyde Chemistry

Development of Novel Catalytic Transformations Involving 4-Propylnicotinaldehyde

Modern organic synthesis is heavily reliant on the development of novel catalytic transformations that offer high efficiency, selectivity, and functional group tolerance. For pyridine (B92270) derivatives, these methods are crucial for creating complex molecules from simpler precursors. Catalytic systems, often based on transition metals like palladium, ruthenium, or iron, enable a wide range of reactions such as cross-coupling, cycloisomerization, and oxidation. acs.orgnih.govrsc.orgmdpi.com For instance, palladium-catalyzed Suzuki coupling has been effectively used to synthesize new nicotinaldehyde derivatives under mild conditions. nih.gov Similarly, ruthenium-catalyzed cycloisomerization provides a powerful route to substituted pyridines from 3-azadienynes. acs.org

While these advanced catalytic methods are well-established for a variety of pyridine-based compounds, their specific application to this compound remains an area ripe for exploration. Future research will likely focus on adapting these powerful catalytic tools to modify or build upon the this compound scaffold, enabling the creation of novel derivatives with unique electronic and steric properties.

Table 1: Examples of Catalytic Transformations Relevant to Pyridine Scaffolds

| Catalyst Type | Reaction Type | Substrate Class | Potential Application for this compound |

|---|---|---|---|

| Palladium (Pd) Complexes | Suzuki Coupling | Halogenated Pyridines & Boronic Acids | Coupling aryl or alkyl groups to the pyridine ring. nih.gov |

| Ruthenium (Ru) Complexes | Cycloisomerization | Dienynes | Synthesis of complex fused-ring systems. acs.org |

| Ferrocene | DDQ-Mediated Oxidation | Dihydropyridazines | Aromatization or other oxidative transformations. mdpi.com |

Exploration of Bio-inspired and Biocatalytic Pathways

Biocatalysis, the use of natural catalysts like enzymes or whole-cell systems, is a rapidly expanding field in chemistry, prized for its exceptional selectivity and environmentally friendly reaction conditions. nih.gov Enzymes such as oxidoreductases, transferases, and lyases can perform complex chemical transformations on aldehyde substrates with high chemo-, regio-, and stereoselectivity that are often difficult to achieve with traditional chemical catalysts. acs.orgentrechem.com For example, whole cells of Deinococcus wulumuqiensis R12 have been shown to selectively oxidize a variety of aldehydes to their corresponding carboxylic acids. researchgate.net The use of enzymes in "hydrogen-borrowing" cascades represents another sophisticated approach to convert alcohols into amines, using an aldehyde as a key intermediate. acs.org

The application of biocatalysis to this compound is a significant future direction. Research in this area could lead to highly efficient and green methods for its synthesis or its conversion into valuable chiral derivatives. Developing an enzymatic pathway for the asymmetric reduction of the aldehyde group, for instance, could yield enantiopure alcohols that are valuable building blocks for the pharmaceutical industry.

Table 2: Potential Biocatalytic Reactions for Aldehyde-Containing Compounds

| Enzyme Class | Transformation | Example Substrate | Potential Product from this compound |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Aldehyde Reduction | Benzaldehyde | (4-Propylpyridin-3-yl)methanol |

| Aldehyde Dehydrogenase (ALDH) | Aldehyde Oxidation | Furfural | 4-Propylnicotinic acid researchgate.net |

| Transaminase (TAm) | Reductive Amination | Benzaldehyde | 1-(4-Propylpyridin-3-yl)methanamine |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for hazardous reactions, and straightforward scalability. springerprofessional.desci-hub.se This technology is particularly well-suited for the synthesis of heterocyclic compounds and has been successfully applied to reactions involving unstable intermediates or requiring precise temperature control. researchgate.netdurham.ac.uk For example, the selective reduction of esters to aldehydes using DIBAL-H, a reaction that can be difficult to control in batch, has been efficiently performed in flow. researchgate.net Continuous-flow methods also enable the safe generation and use of unstable reagents like aryldiazonium salts for the synthesis of heteroarylated acetaldehydes. acs.org

Integrating the synthesis and modification of this compound into flow chemistry platforms is a key frontier. This would not only allow for safer and more efficient production but also enable the development of automated multi-step syntheses where the product of one flow reactor is fed directly into the next. durham.ac.uk Such automated platforms can accelerate the discovery and optimization of new derivatives for various applications.

Table 3: Conceptual Comparison of Batch vs. Flow Synthesis for Aldehyde Reduction

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Reaction Scale | Limited by flask size and heat dissipation | Easily scalable by running for longer times |

| Temperature Control | Prone to hotspots, difficult to maintain | Precise and uniform temperature control |

| Mixing | Often inefficient, depends on stirring rate | Highly efficient and rapid mixing |

| Safety | Higher risk with exothermic reactions or hazardous reagents | Inherently safer due to small reaction volumes |

| Reaction Time | Includes heat-up and cool-down phases | Significantly shorter, controlled by residence time in reactor |

| Reproducibility | Can vary between batches | High reproducibility and consistency |

Advanced Materials Science Applications

Functional aldehydes are valuable monomers for the synthesis of advanced polymers. Through multicomponent polymerization reactions, aldehydes can be incorporated into complex polymer backbones, leading to materials with unique photophysical, thermal, and responsive properties. acs.orgacs.org For example, imidazo[1,2-a]pyridine-containing polymers have been synthesized via multicomponent reactions involving dialdehydes, diisocyanides, and 2-aminopyridine. These polymers exhibit interesting fluorescence properties and can respond to stimuli like acids and bases. acs.org

The incorporation of this compound into polymer structures is a compelling, yet underexplored, area of materials science. Its pyridine ring offers a site for hydrogen bonding, metal coordination, or quaternization, while the propyl group can enhance solubility and modify the material's morphology. Polymers derived from this compound could find applications as functional coatings, sensors, or components in electronic devices.

Table 4: Potential Polymer Architectures Incorporating Aldehyde Monomers

| Polymer Type | Monomer Components | Key Polymer Feature | Potential Role of this compound |

|---|---|---|---|

| Imidazo[1,2-a]pyridine Polymers | Diisocyanide, Dialdehyde, 2-Aminopyridine | Fluorescent, Stimuli-Responsive acs.org | As a mono-aldehyde to cap polymer chains or control molecular weight. |

| Poly(azomethine)s | Dialdehyde, Diamine | Conjugated, Thermally Stable | As a functional co-monomer to tune properties. |

| Phenolic Resins | Phenol, Aldehyde | Thermosetting, High Durability | To modify the cross-linking and final properties of the resin. |

Synergistic Approaches: Combining Experimental and Computational Methodologies

The synergy between experimental synthesis and computational chemistry has become a powerful engine for modern chemical research. Computational methods, particularly Density Functional Theory (DFT), allow for the prediction of molecular structures, spectroscopic properties, and reaction energetics. bohrium.com This theoretical insight can guide the design of experiments, explain unexpected results, and accelerate the development of new synthetic routes and materials. nih.gov For instance, combined experimental and computational studies on nicotinaldehyde derivatives have successfully correlated synthesized structures with their biological activities and electronic properties, such as the HOMO-LUMO band gap. nih.gov Similarly, quantitative structure-activity relationship (QSAR) models help in designing molecules with enhanced biological potency by correlating structural features with activity. nih.govmdpi.com

For this compound, a combined experimental and computational approach is essential for unlocking its full potential. DFT calculations can predict its reactivity in novel catalytic cycles, while molecular docking studies could identify potential biological targets. This synergy will be crucial in designing new functional materials and bioactive molecules based on the this compound scaffold, ensuring that research efforts are both efficient and impactful.

Table 5: A Synergistic Experimental-Computational Workflow

| Stage | Computational Method | Experimental Validation | Objective |

|---|---|---|---|

| Design | Quantitative Structure-Activity Relationship (QSAR) | Synthesis of a focused library of derivatives | To predict and synthesize compounds with high target activity. mdpi.com |

| Synthesis | Density Functional Theory (DFT) for Reaction Pathways | Optimization of reaction conditions (catalyst, temp.) | To understand reaction mechanisms and improve yields. nih.gov |

| Characterization | DFT/TD-DFT for Spectra Prediction | FT-IR, NMR, UV-Vis Spectroscopy | To confirm the structure and electronic properties of new compounds. bohrium.com |

| Application | Molecular Docking / Molecular Dynamics | In vitro biological assays or material property testing | To understand interactions at a molecular level and confirm function. nih.gov |

Q & A

Q. Methodological Answer :

- Spectroscopy :

- NMR : Analyze aromatic protons (δ 8.5–9.5 ppm for pyridine ring) and propyl chain signals (δ 0.9–2.5 ppm).

- IR : Confirm aldehyde C=O stretch (~1700 cm) and pyridine ring vibrations (~1600 cm).

- Chromatography :

- Cross-Validation : Triangulate data with elemental analysis (C, H, N) and melting point determination .

Advanced: How can researchers design a systematic review to resolve contradictions in reported biological activities of this compound?

Q. Methodological Answer :

- Framework : Follow PRISMA guidelines to define inclusion/exclusion criteria, assess study quality, and minimize bias .

- Data Synthesis :

- Reproducibility : Replicate key experiments under standardized conditions (e.g., OECD Test Guidelines) to validate conflicting results .

Advanced: What strategies mitigate experimental variability in kinetic studies of this compound’s reactivity?

Q. Methodological Answer :

- Control Variables :

- Standardize solvent purity (HPLC-grade), temperature (±0.1°C), and inert atmosphere (N/Ar).

- Instrument Calibration :

- Validate UV-Vis spectrophotometers with reference standards (e.g., NIST-traceable cuvettes).

- Statistical Design :

- Data Sharing : Archive raw datasets in FAIR-compliant repositories (e.g., Chemotion) for peer validation .

Basic: How should researchers formulate a hypothesis-driven study on this compound’s mechanism of action?

Q. Methodological Answer :

- PICOT Framework : Define P opulation (e.g., enzyme targets), I ntervention (compound concentration), C omparison (negative controls), O utcome (IC), and T ime (reaction kinetics) .

- Hypothesis Testing :

- Use stopped-flow spectroscopy to measure transient intermediates.

- Validate via molecular docking (AutoDock Vina) and site-directed mutagenesis of proposed binding sites .

Advanced: How to integrate computational and experimental data for structure-activity relationship (SAR) studies of this compound derivatives?

Q. Methodological Answer :

- Computational Workflow :

- Experimental SAR :

Basic: What ethical and safety protocols are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

- Risk Assessment : Review SDS for toxicity (e.g., LD) and environmental hazards.

- Institutional Approval : Submit protocols to IRB/IACUC for studies involving human/animal tissues .

- Waste Management : Neutralize aldehyde residues with bisulfite before disposal .

Advanced: How can machine learning models improve the prediction of this compound’s physicochemical properties?

Q. Methodological Answer :

- Data Curation : Compile experimental datasets (e.g., solubility, logD) from PubChem and ChEMBL .

- Model Training :

- Use gradient-boosted trees (XGBoost) with descriptors like Morgan fingerprints and ALFA profiles.

- Validate via k-fold cross-validation (RMSE < 0.5) .

- Interpretability : Apply SHAP values to identify critical structural features influencing properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.